

Physical properties of 2-(2-Chloroethoxy)ethanol (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Chloroethoxy)ethanol

Cat. No.: B196239

[Get Quote](#)

Physical Properties of 2-(2-Chloroethoxy)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of **2-(2-Chloroethoxy)ethanol**, a significant intermediate in various chemical syntheses. The information presented herein is intended to support laboratory research, process development, and quality control activities.

Core Physical Properties

2-(2-Chloroethoxy)ethanol, also known as diethylene glycol monochlorohydrin, is a colorless liquid. Its fundamental physical characteristics, namely its boiling point and density, are critical parameters for its handling, purification, and use in synthetic chemistry.

Data Summary

The following table summarizes the reported values for the boiling point and density of **2-(2-Chloroethoxy)ethanol**. These values have been compiled from various chemical suppliers and databases.

Physical Property	Value	Conditions
Boiling Point	180-185 °C	Atmospheric Pressure
185-190 °C	Atmospheric Pressure[1]	
79-81 °C	5 mmHg[2][3][4][5]	
Density	1.170 to 1.190 g/mL	at 20 °C[1]
1.18 g/mL	at 25 °C[2][3][5][6]	
1.18	at 20°C[7][8]	

Experimental Protocols

Accurate determination of boiling point and density is fundamental to verifying the purity and identity of **2-(2-Chloroethoxy)ethanol**. Standard laboratory procedures for these measurements are detailed below.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Thiele Tube Method

This method is suitable for small sample volumes.

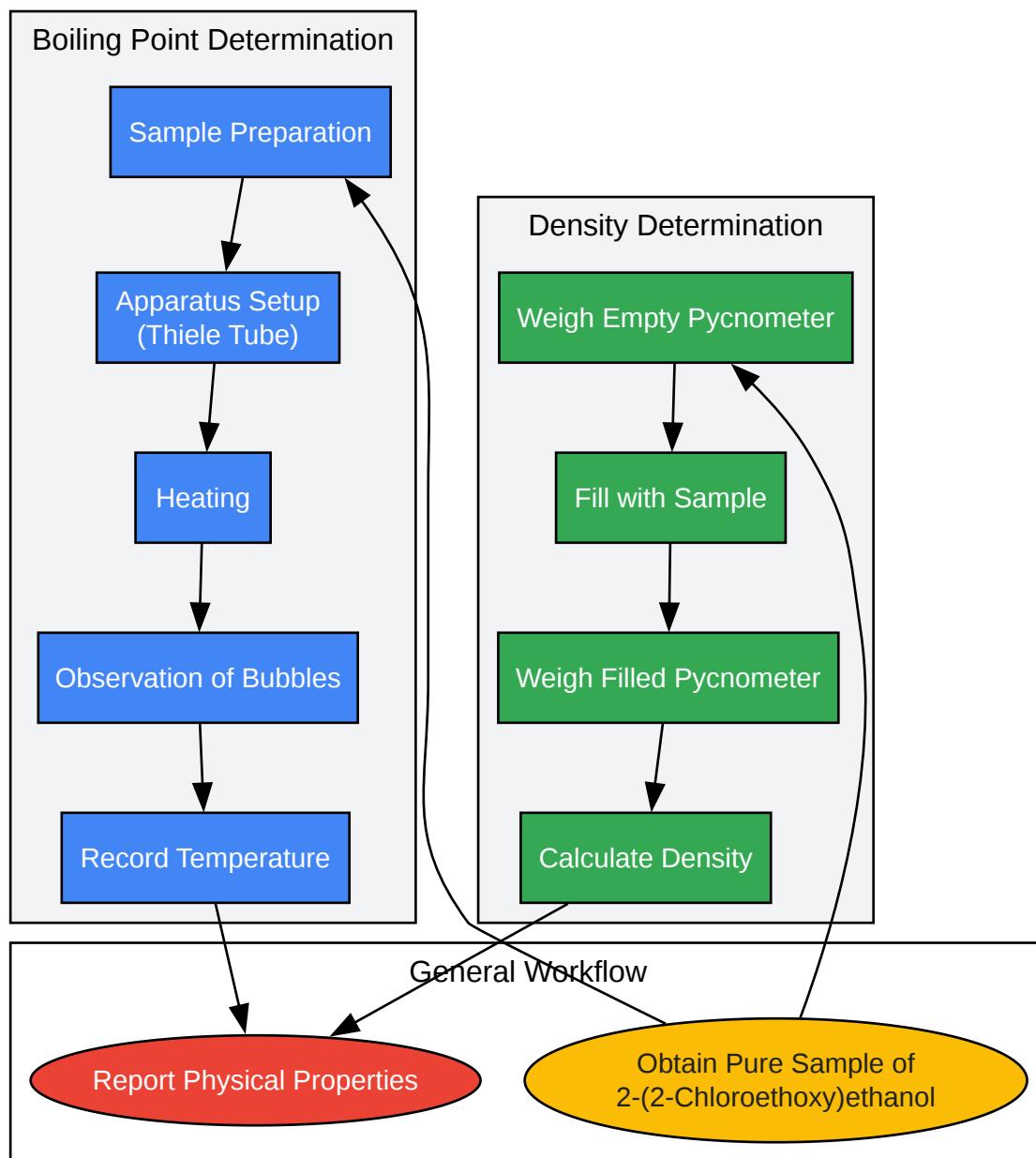
- Sample Preparation: A small amount of **2-(2-Chloroethoxy)ethanol** is placed in a small test tube or a fusion tube.
- Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

- Heating: The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution via convection currents.
- Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.
- Boiling Point Determination: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method


A pycnometer, or specific gravity bottle, is a flask with a precisely known volume used for accurate density measurements.

- Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance.
- Mass of Pycnometer with Sample: The pycnometer is filled with **2-(2-Chloroethoxy)ethanol**, taking care to avoid air bubbles. The stopper is inserted, and any excess liquid is carefully wiped from the outside. The filled pycnometer is then weighed.
- Temperature Control: The temperature of the sample is recorded, as density is temperature-dependent.
- Calculation: The density is calculated using the following formula: $\text{Density} = (\text{Mass of Pycnometer with Sample} - \text{Mass of Empty Pycnometer}) / \text{Volume of Pycnometer}$

Logical Relationships in Physical Property Determination

The accurate determination of the physical properties of a compound like **2-(2-Chloroethoxy)ethanol** follows a logical workflow, from initial sample preparation to final data

analysis and reporting.

[Click to download full resolution via product page](#)

Caption: Workflow for Determining Physical Properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. phillysim.org [phillysim.org]
- To cite this document: BenchChem. [Physical properties of 2-(2-Chloroethoxy)ethanol (boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b196239#physical-properties-of-2-2-chloroethoxy-ethanol-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com